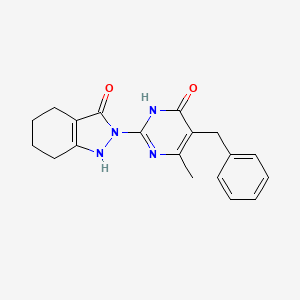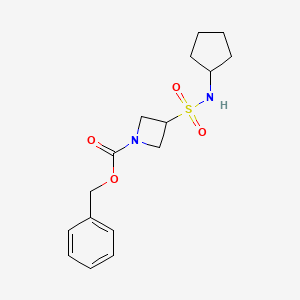![molecular formula C11H13F3O3 B2812707 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol CAS No. 2225887-15-8](/img/structure/B2812707.png)
1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol” is a chemical compound with the IUPAC name ®-1,1,1-trifluoro-3- ( (4-methoxybenzyl)oxy)propan-2-ol . It has a molecular weight of 250.22 . The compound is a solid and its color ranges from colorless to light brown .
Molecular Structure Analysis
The InChI code for “1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol” is 1S/C11H13F3O3/c1-16-9-4-2-8 (3-5-9)6-17-7-10 (15)11 (12,13)14/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.22 . It is a solid and its color ranges from colorless to light brown . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Chemical Reactions and Intermediates : Fölisch et al. (1988) investigated the solvolysis of chloro- and methoxy-substituted propanones in trifluoroethanol, revealing mechanisms like enolization-ionization and Favorskii rearrangement, pertinent to understanding the behavior of similar compounds like 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol under similar conditions (Fölisch, Krimmer, Gehrlach, & Käshammer, 1988).
Catalytic Applications : A study by Volbeda et al. (2015) describes a chemoselective method for cleaving p-methoxybenzyl ethers using hexafluoro-2-propanol, demonstrating the potential utility of trifluoro propanol derivatives in selective chemical transformations (Volbeda, Kistemaker, Overkleeft, van der Marel, Filippov, & Codée, 2015).
Kinetics and Stability of Carbocations : Amyes and Richard (1991) explored the kinetics of methoxybenzyl carbocations in trifluoroethanol, providing insights into the stability and reactivity of carbocations related to trifluoro propanol compounds (Amyes & Richard, 1991).
Oxidation Reactions : Norcross et al. (1997) studied the oxidation of various secondary alcohols, including trifluoro propanol derivatives, by potassium tetraoxoferrate(VI), shedding light on the oxidation pathways relevant to 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol (Norcross, Lewis, Gai, Noureldin, & Lee, 1997).
Synthesis and Applications in Liquid Crystals : Aoki and Nohira (1993) synthesized optically active α-trifluoromethylbenzyl derivatives, similar in structure to the trifluoro propanol derivative , for use as chiral dopants in ferroelectric liquid crystals. This indicates potential applications of 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol in materials science (Aoki & Nohira, 1993).
Enantioselective Synthesis : Shimizu, Sugiyama, and Fujisawa (1996) reported the lipase-mediated kinetic resolution of trifluoro propanol derivatives, demonstrating the potential of 1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol in enantioselective synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-[(4-methoxyphenyl)methoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O3/c1-16-9-4-2-8(3-5-9)6-17-7-10(15)11(12,13)14/h2-5,10,15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZVCRBHIKWKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-[(4-methoxybenzyl)oxy]-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812625.png)





![N-[4-[3-(Methylsulfamoyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2812636.png)
![Thieno[3,2-b]furan-5-carbaldehyde](/img/structure/B2812637.png)
![4-Amino-8-oxa-2-aza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester](/img/structure/B2812638.png)
![N-(3,4-dimethoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2812639.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2812640.png)

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2812644.png)
